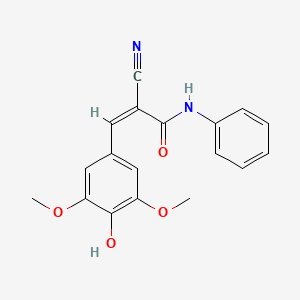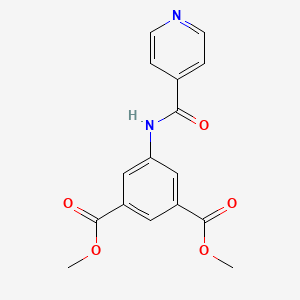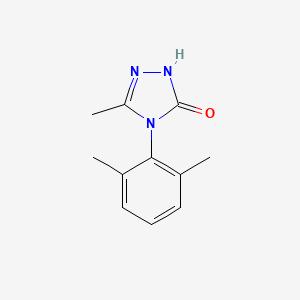![molecular formula C25H26Cl2N2O B5714864 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ is a small molecule inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Wissenschaftliche Forschungsanwendungen
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in preclinical models of cancer, autoimmune diseases, and viral infections, and has shown promising results in several studies.
Wirkmechanismus
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of immune cells. This compound has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. In addition, this compound has been shown to have antiviral activity against several viruses, including HIV, hepatitis B, and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone is a small molecule inhibitor that can be easily synthesized and purified in large quantities. It has a high affinity for NF-κB and has been shown to be effective in preclinical models at relatively low concentrations. However, this compound has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
For research include:
1. Clinical trials to evaluate the safety and efficacy of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone in humans.
2. Development of new formulations of this compound with improved solubility and bioavailability.
3. Investigation of the mechanisms underlying the antiviral activity of this compound.
4. Evaluation of the potential of this compound as a combination therapy with other drugs.
5. Investigation of the effects of this compound on other transcription factors and signaling pathways.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical models of various diseases. Further research is needed to determine its potential therapeutic applications and to address the limitations of its use in lab experiments. This compound has the potential to be a valuable tool for the development of new therapies for cancer, autoimmune diseases, and viral infections.
Synthesemethoden
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone was first synthesized by a team of Japanese researchers in 2001. The synthesis method involves the reaction of 2,3-dichlorobenzaldehyde with 3-hydroxyestra-1,3,5(10)-trien-17-one and hydrazine hydrate under reflux conditions. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
(17E)-17-[(E)-(2,3-dichlorophenyl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O/c1-25-12-11-19-18-8-6-17(30)13-15(18)5-7-20(19)21(25)9-10-23(25)29-28-14-16-3-2-4-22(26)24(16)27/h2-4,6,8,13-14,19-21,30H,5,7,9-12H2,1H3/b28-14+,29-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZDRRNZVOQBJ-IAKJWDJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=CC4=C(C(=CC=C4)Cl)Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=C(C(=CC=C4)Cl)Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)

![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)

![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)

![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)